(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol
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Overview
Description
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclobutane ring with an amino group and a hydroxyl group attached to the ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the compound efficiently.
Industrial Production Methods: Industrial production of this compound often employs high-yield reactions with high optical purity. For instance, a method using chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction, reduction, and deprotection reactions, is used to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
(1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
(1R,3S)-3-Aminocyclopentanol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1R,3S)-(+)-Camphoric acid: Contains a similar chiral center arrangement but with different functional groups.
Uniqueness: (1R,3S)-3-Amino-2,2-dimethylcyclobutan-1-ol is unique due to its specific chiral centers and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its cyclobutane ring provides a rigid structure that can influence its interaction with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,3S)-3-amino-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-6(2)4(7)3-5(6)8/h4-5,8H,3,7H2,1-2H3/t4-,5+/m0/s1 |
InChI Key |
MLXIQOVWRZVXSV-CRCLSJGQSA-N |
Isomeric SMILES |
CC1([C@H](C[C@H]1O)N)C |
Canonical SMILES |
CC1(C(CC1O)N)C |
Origin of Product |
United States |
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